n-Methyl-n-(2-methylpropyl)thiourea

Description

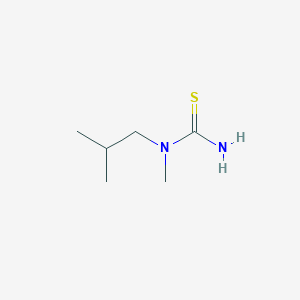

Structure

2D Structure

3D Structure

Properties

CAS No. |

190661-65-5 |

|---|---|

Molecular Formula |

C6H14N2S |

Molecular Weight |

146.26 g/mol |

IUPAC Name |

1-methyl-1-(2-methylpropyl)thiourea |

InChI |

InChI=1S/C6H14N2S/c1-5(2)4-8(3)6(7)9/h5H,4H2,1-3H3,(H2,7,9) |

InChI Key |

UHAYXPZCWOJRLV-UHFFFAOYSA-N |

SMILES |

CC(C)CN(C)C(=S)N |

Canonical SMILES |

CC(C)CN(C)C(=S)N |

Synonyms |

Thiourea, N-methyl-N-(2-methylpropyl)- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Methyl N 2 Methylpropyl Thiourea and Its Analogs

Advanced Synthetic Routes

The synthesis of N,N'-disubstituted thioureas, including n-Methyl-n-(2-methylpropyl)thiourea, is well-established, with condensation reactions being the cornerstone of most synthetic approaches. Modern advancements have focused on improving efficiency, sustainability, and control over the reaction's regioselectivity.

Condensation Reactions and General Mechanistic Insights

The most prevalent method for synthesizing N,N'-disubstituted thioureas is the reaction between an amine and an isothiocyanate. researchgate.net For this compound, this would typically involve the reaction of N-methylisobutylamine with methyl isothiocyanate.

The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group. This forms a zwitterionic tetrahedral intermediate, which then undergoes a proton transfer to yield the final thiourea (B124793) product. The reaction is typically straightforward and high-yielding. mdpi.com

Alternative condensation strategies involve the use of carbon disulfide or thiophosgene. nih.govacs.org When carbon disulfide reacts with an amine, it forms a dithiocarbamate salt as an intermediate. nih.gov This intermediate can then react with another amine or be converted in situ to an isothiocyanate, which subsequently reacts with an amine to produce the thiourea. nih.govacs.org

A summary of common reactants for thiourea synthesis is presented below.

| Reactant 1 | Reactant 2 | Intermediate | Product Class |

| Amine | Isothiocyanate | Zwitterionic Adduct | Thiourea |

| Amine | Carbon Disulfide | Dithiocarbamate | Thiourea |

| Amine | Thiophosgene | Isothiocyanate | Thiourea |

Environmentally Benign Synthesis Approaches, Including Aqueous-Phase Methods

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for thiourea synthesis. nih.govmdpi.com A key focus has been the replacement of volatile organic solvents with water. nih.gov Aqueous-phase synthesis offers advantages such as low cost, non-toxicity, and often simplified product isolation. nih.govorganic-chemistry.org

One innovative, environmentally friendly approach is a three-component reaction involving an isocyanide, an amine, and elemental sulfur in an aqueous solution. nih.govresearchgate.net This method avoids the use of hazardous reagents and allows for the straightforward synthesis of thioureas, with the product often precipitating from the reaction mixture and being isolated by simple filtration. nih.govnih.gov

Another green methodology utilizes the reaction of primary amines with carbon disulfide in water, often facilitated by solar energy or microwave irradiation, to produce symmetrical N,N'-disubstituted thioureas. researchgate.netresearchgate.netresearchgate.net These methods reduce energy consumption and avoid the need for toxic catalysts or solvents. researchgate.net

Table of Green Synthesis Conditions for Thiourea Derivatives:

| Method | Reactants | Solvent/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Multicomponent Reaction | Isocyanide, Amine, Elemental Sulfur | Water, 60-80 °C | Chromatography-free, avoids toxic reagents | nih.gov |

| Condensation | Primary Amine, Carbon Disulfide | Water, Solar Energy | Energy-efficient, catalyst-free | researchgate.net |

| Condensation | Amine, Carbon Disulfide | Aqueous Medium, Reflux | Avoids isothiocyanates and thiophosgene | organic-chemistry.org |

| Mechanochemical Synthesis | Aniline, Carbon Disulfide | Ball Milling, Solvent-free | Rapid reaction, high yields, no bulk solvents | nih.gov |

Regioselective Synthesis Strategies and Control

The synthesis of unsymmetrical thioureas like this compound inherently involves regioselectivity. When starting from a secondary amine such as N-methylisobutylamine, the substitution pattern on the nitrogen atoms is predetermined. However, if constructing the molecule from two different primary amines, controlling which amine adds to which side of the thiocarbonyl group becomes a challenge.

Regioselective synthesis is typically achieved through a stepwise approach. For instance, a primary amine (e.g., methylamine) can be reacted with a thiocarbonyl transfer reagent to form an isothiocyanate (methyl isothiocyanate). This stable intermediate is then isolated and reacted with the second amine (isobutylamine) in a separate step. This classic approach provides excellent control over the final substitution pattern.

Thiourea-mediated synthesis of other sulfur compounds, such as thioethers, has demonstrated high regioselectivity, suggesting that the thiourea functional group can be a valuable tool in directing chemical transformations. researchgate.net In multicomponent reactions like the Biginelli reaction, which can involve thiourea, regioselectivity can be influenced by kinetic versus thermodynamic control, often dictated by the choice of base and solvent. tandfonline.com While not directly synthesizing the thiourea itself, these principles highlight the strategies available for controlling reaction outcomes in related systems.

Reaction Kinetics and Mechanistic Investigations

Understanding the kinetics and mechanisms of thiourea formation is crucial for optimizing reaction conditions and maximizing yields. Studies have focused on elucidating the specific steps, intermediates, and rate-determining factors of the synthesis.

Elucidation of Reaction Pathways and Intermediates

The pathway for thiourea formation from an amine and carbon disulfide is believed to proceed through the formation of an arylcarbamodithioic acid, which then reacts with another mole of amine to yield the thiourea and hydrogen sulfide. researchgate.net In mechanochemical syntheses, the reaction proceeds through the formation of a dithiocarbamate salt, which can be isolated or desulfurized in situ to generate an isothiocyanate that subsequently reacts with another amine. nih.gov

For the more direct route using isothiocyanates, the reaction is a nucleophilic addition. The high electrophilicity of the isothiocyanate's carbon atom makes it a prime target for nucleophilic attack by an amine. mdpi.com This process is generally rapid and efficient.

In multicomponent syntheses using elemental sulfur, aqueous solutions of polysulfide anions are prepared first. nih.gov These polysulfides then act as the sulfur source in the reaction with an isocyanide and an amine, enabling the reaction to proceed under mild, homogeneous conditions. nih.gov

Quantitative Kinetic Analysis and Rate Law Determination

While specific kinetic data for the synthesis of this compound is not extensively documented in publicly available literature, kinetic studies on the formation of thiourea and its derivatives provide valuable insights. The reaction rate is influenced by factors such as reactant concentration, temperature, solvent polarity, and the presence of catalysts. nih.gov

Rate = k[Amine][Isothiocyanate]

The rate constant, k, is dependent on the nucleophilicity of the amine and the electrophilicity of the isothiocyanate. Electron-donating groups on the amine increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups on the isothiocyanate increase its electrophilicity and also lead to a faster reaction.

Kinetic methods have been developed for the determination of trace amounts of thiourea, which rely on its catalytic effect on certain oxidation-reduction reactions. nih.gov While these are analytical methods, they underscore the reactive nature of the thiourea moiety and provide a basis for quantitative analysis.

Isotopic Labeling and Competitive Experimentation for Mechanistic Insight

Detailed research findings, including data tables from isotopic labeling and competitive experimentation studies on this compound and its analogs, are not available in the reviewed scientific literature.

Theoretical and Computational Chemistry Approaches to N Methyl N 2 Methylpropyl Thiourea

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for investigating the properties of n-Methyl-n-(2-methylpropyl)thiourea, offering a detailed view of its electronic structure and potential chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a 6-31G** basis set, are employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. This process also allows for the prediction of various molecular properties.

DFT has been effectively used to study the electronic and structural properties of various organic molecules, including thiourea (B124793) derivatives. researchgate.net The methodology can predict bond lengths and angles, which are crucial for understanding the molecule's conformation and stability. researchgate.net For instance, in related thiourea compounds, DFT has been used to identify various structural and spectral properties. researchgate.net The optimized molecular structure provides a foundation for further analysis of the compound's reactivity and electronic characteristics. researchgate.net

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the behavior of molecules in their electronically excited states, which is crucial for understanding their response to light. rsc.orgresearchgate.net This method can predict properties such as absorption and emission spectra. researchgate.net

For molecules like this compound, TD-DFT calculations can elucidate the nature of electronic transitions, such as the energy required to move an electron from a ground state to an excited state. scirp.orgscirp.org These calculations can also help in understanding how the molecular geometry might change upon excitation. researchgate.net For example, studies on similar molecules have shown how TD-DFT can predict changes in bond lengths and angles in the excited state, which is vital for analyzing fluorescence and other photophysical phenomena. researchgate.netnih.gov

The accuracy of TD-DFT results can be influenced by the choice of the functional and basis set. nih.gov For instance, in studies of similar biomolecules, the wB97XD functional with a cc-pVTZ basis set has been used to investigate excited state properties, revealing details about charge transfer and hydrogen bonding dynamics upon excitation. scirp.orgscirp.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Band Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.comirjweb.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron. mdpi.comirjweb.com Conversely, a smaller gap indicates that the molecule is more reactive and can be more easily polarized. mdpi.comirjweb.com For this compound, the analysis of its frontier orbitals can reveal sites susceptible to electrophilic or nucleophilic attack. The HOMO-LUMO gap also provides insights into the charge transfer possibilities within the molecule. researchgate.net

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates electron-donating ability |

| LUMO Energy | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap | Relates to chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks, as well as for understanding intermolecular interactions like hydrogen bonding. uni-muenchen.demdpi.com

The MEP map displays different colors to represent the electrostatic potential on the molecule's surface. researchgate.net Typically, red areas indicate regions of negative potential, which are rich in electrons and thus prone to electrophilic attack. mdpi.comresearchgate.net Blue areas represent regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack. mdpi.comresearchgate.net Green areas denote regions with a neutral potential. mdpi.comresearchgate.net For this compound, the MEP map would likely show a negative potential around the sulfur atom of the thiocarbonyl group, making it a likely site for interaction with electrophiles.

Global Chemical Reactivity Descriptors

These descriptors provide a quantitative basis for understanding the relationship between a molecule's structure, stability, and its global chemical reactivity. researchgate.net

Chemical Hardness (η) and Chemical Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. mdpi.com Softness is the reciprocal of hardness, so a "soft" molecule has a small HOMO-LUMO gap and is more reactive. mdpi.com

Electronegativity (χ) and Chemical Potential (μ) : Electronegativity is the power of an atom in a molecule to attract electrons to itself. The chemical potential measures the tendency of electrons to escape from a system.

Electrophilicity Index (ω) : This descriptor quantifies the ability of a species to accept electrons. A high electrophilicity index indicates a good electrophile, while a low value suggests a good nucleophile. mdpi.com

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation or polarization |

| Chemical Softness (S) | 1 / η | Propensity to change electron distribution |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power |

| Chemical Potential (μ) | -χ | Tendency of electrons to escape |

| Electrophilicity Index (ω) | μ2 / (2η) | Electron-accepting capability |

Thermodynamic Functions and Molecular Stability Analysis

Computational methods can be used to calculate various thermodynamic functions of this compound, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. These calculations provide insights into the molecule's stability and its behavior under various thermal conditions.

The stability of different conformations of the molecule can be assessed by comparing their relative energies. nih.gov For instance, in tautomeric compounds, DFT calculations can determine the relative stability of the different forms (e.g., thione vs. thiol) and the energy barriers for their interconversion. nih.gov This analysis is crucial for understanding which form of the molecule is likely to be predominant under specific conditions.

Molecular Interactions and Bonding Analysis

The intricate dance of electrons and the forces between atoms define the behavior of this compound. To unravel these complexities, chemists employ a range of theoretical and computational techniques that provide a window into the molecule's electronic structure and interactive potential.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a chemically intuitive picture of bonding. wikipedia.orgnih.gov It translates the complex, many-electron wavefunction into localized one-center (lone pairs) and two-center (bonds) units, which closely align with the familiar Lewis structure concepts. wikipedia.org For thiourea derivatives, NBO analysis reveals significant electron delocalization, which is the spreading of electron density over a larger area than a single atom or bond. This delocalization is a key factor in their chemical reactivity and stability. researchgate.net

A crucial aspect of NBO analysis is the examination of hyperconjugation. This involves the interaction of electrons in a filled bonding or non-bonding orbital with an adjacent empty or partially filled anti-bonding orbital. youtube.com These "donor-acceptor" interactions lead to a stabilization of the molecule. youtube.com In the context of thiourea derivatives, the lone pairs on the nitrogen and sulfur atoms can act as donors, delocalizing into the anti-bonding orbitals of neighboring bonds. researchgate.netresearchgate.net This delocalization contributes to the planarity of the thiourea moiety and influences the rotational barriers around the C-N bonds. researchgate.net

The extent of these interactions can be quantified by second-order perturbation theory analysis within the NBO framework, which calculates the stabilization energy associated with each donor-acceptor interaction. These energies provide insight into the strength of the hyperconjugative effects and help to explain the observed structural and reactive properties of the molecule. researchgate.net

Quantum Theory of Atoms-in-Molecules (QTAIM) for Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous method for partitioning a molecule's electron density into atomic basins. uni-rostock.deamercrystalassn.org This approach allows for the definition of atoms and the bonds between them based on the topology of the electron density. uni-rostock.deamercrystalassn.org A key feature of QTAIM is the ability to identify and characterize non-covalent interactions, which are crucial for understanding how molecules interact with each other and with biological targets. nih.govnih.gov

QTAIM analysis identifies critical points in the electron density, where the gradient of the density is zero. uni-rostock.denih.gov Bond critical points (BCPs), in particular, are indicative of a chemical bond, including weak non-covalent interactions. nih.govnih.gov The properties of the electron density at these BCPs, such as its value (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interaction. nih.gov For non-covalent interactions, such as hydrogen bonds and van der Waals forces, the values of ρ are typically small and the Laplacian is positive. nih.gov

In the study of thiourea derivatives, QTAIM can be used to analyze intramolecular hydrogen bonds, such as those between an N-H group and the sulfur atom, as well as intermolecular interactions in crystal structures or with a target protein. grafiati.comresearchgate.net This analysis provides a detailed picture of the forces that govern the three-dimensional arrangement of the molecule and its complexes.

Computational Modeling of Molecular Interactions with Target Binding Sites

Understanding how this compound interacts with biological targets is a key aspect of computational drug design. Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.netfip.org This method involves sampling a large number of possible conformations of the ligand within the binding site of the target protein and then using a scoring function to rank these conformations based on their predicted binding affinity. nih.gov

Studies on various thiourea derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes and receptors. nih.govmdpi.com For instance, thiourea derivatives have been investigated as inhibitors of enzymes like urease and DNA gyrase. mdpi.comacs.org Molecular docking studies can reveal the key amino acid residues in the active site of these enzymes that are involved in binding the thiourea ligand. acs.orgrsc.org These interactions can include hydrogen bonds, hydrophobic interactions, and other electrostatic interactions. acs.org

The insights gained from molecular docking can guide the design of new derivatives with improved potency and selectivity. By understanding the structure-activity relationship, chemists can modify the structure of the lead compound to enhance its interactions with the target, leading to the development of more effective therapeutic agents. acs.org

| Interaction Type | Key Residues Involved (Example) | Reference |

| Hydrogen Bonding | Leu441, Lys444, Tyr449 in RBD of spike protein | acs.org |

| Hydrophobic Interactions | Amino acids in the binding pocket of DNA gyrase | nih.gov |

| Electrostatic Interactions | Charged residues in the active site of urease | acs.org |

Advanced Computational Techniques

Beyond the static picture provided by methods like docking, more advanced computational techniques are employed to understand the dynamic behavior of this compound and to optimize its synthesis.

Molecular Dynamics (MD) Simulations for Ligand-System Stability

While molecular docking provides a snapshot of a ligand in its binding site, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational changes of both the ligand and the protein. youtube.com This provides a more realistic picture of the binding event and the stability of the ligand-protein complex. nih.govyoutube.com

A key application of MD simulations is to assess the stability of the binding mode predicted by docking. nih.gov By running simulations for nanoseconds or even microseconds, researchers can determine whether the ligand remains stably bound in the predicted orientation or if it dissociates or adopts alternative binding poses. acs.orgacs.org Analysis of the simulation trajectory can reveal important information about the flexibility of the ligand and the protein, the role of water molecules in the binding site, and the persistence of key intermolecular interactions, such as hydrogen bonds. acs.org

Furthermore, MD simulations can be used to calculate the binding free energy of a ligand to its target, providing a more accurate estimate of binding affinity than docking scores alone. acs.org Techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to compute the different energy components contributing to binding. acs.org

Machine Learning Applications in Reaction Design and Optimization

The synthesis of chemical compounds can be a complex and time-consuming process. Machine learning (ML) is increasingly being used to accelerate and optimize chemical reaction design. beilstein-journals.orgresearchgate.net By training on large datasets of known chemical reactions, ML models can learn to predict the outcome of a reaction, suggest optimal reaction conditions (such as temperature, solvent, and catalyst), and even propose novel synthetic routes. beilstein-journals.orgchemrxiv.org

For the synthesis of thiourea derivatives, ML algorithms can be employed to optimize reaction yields and minimize the formation of byproducts. bohrium.com These models can take various input features, such as the structures of the reactants, the type of solvent, and the reaction temperature, and predict the outcome. beilstein-journals.org This data-driven approach can significantly reduce the number of experiments required to find the optimal conditions, saving time and resources. nih.gov

Coordination Chemistry and Ligand Properties of N Methyl N 2 Methylpropyl Thiourea

Thiourea (B124793) Derivatives as Ligands for Transition Metals

Thiourea and its substituted analogues are structurally versatile ligands for transition metals. mdpi.com Their coordinating ability stems from the presence of nucleophilic sulfur and nitrogen atoms, which can act as donor sites. mdpi.comksu.edu.tr This allows for the formation of various inter- and intramolecular hydrogen bonds, leading to a wide array of binding modes with metal ions. mdpi.com The electronic nature of thioureas, characterized by both σ-donating and π-acidic properties, further contributes to their remarkable coordination abilities. mdpi.com The specific substituents on the nitrogen atoms significantly influence the electronic and steric properties of the ligand, thereby affecting the structure, stability, and reactivity of the metal complexes formed.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving thiourea derivatives, including n-Methyl-n-(2-methylpropyl)thiourea, typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. A common method is the direct reaction between the thiourea ligand and a metal halide, such as nickel(II) chloride, in a solvent like ethanol, often under reflux conditions to facilitate complex formation. The resulting complexes can be isolated as crystalline solids and are characterized using a suite of spectroscopic and analytical techniques.

Characterization Techniques:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is crucial for determining how the ligand binds to the metal. Coordination through the sulfur atom typically leads to a decrease in the frequency of the C=S stretching vibration, while the ν(C-N) band may shift to a higher frequency. For this compound, the C=S stretch is observed around 1245 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the complexes. Upon coordination, the chemical shifts of the protons and carbons near the donor atoms change. For instance, the ¹³C NMR signal for the C=S carbon in free thiourea ligands shifts downfield upon coordination, indicating a decrease in electron density at the carbon atom due to bonding with the metal through sulfur. mdpi.com

UV-Visible Spectroscopy: This method provides information about the electronic transitions within the complex and helps to determine its geometry. The spectra of the complexes typically show bands corresponding to π–π* transitions within the ligand, which may be shifted upon coordination, as well as d-d transitions or metal-to-ligand charge transfer (MLCT) bands. utm.my

Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure of a complex, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Table 1: Spectroscopic Data for a Representative Thiourea Ligand and its Metal Complex This table presents typical data for thiourea complexes as specific complex data for this compound is not widely available.

| Technique | Free Ligand (e.g., HPMCT) | Metal Complex (e.g., [PdCl₂(HPMCT)₂]) | Interpretation of Change |

|---|---|---|---|

| ¹³C NMR (δ, ppm) | C=S at 182.35 | C=S at 174.80–177.31 | Downfield shift of ~6 ppm reflects coordination through the sulfur atom. mdpi.com |

| ¹H NMR (δ, ppm) | N-H at 9.29 | N-H at 10.28 | Downfield shift suggests an increase in electron density on the proton, consistent with S-coordination. mdpi.com |

| FT-IR (cm⁻¹) | ν(C=S) at ~1240-1250 | Shifted to lower frequency | Weakening of the C=S bond upon S-coordination. |

Binding Modes and Chelation Capabilities (e.g., N,S-Coordination)

Thiourea derivatives can coordinate to metal centers in several ways, depending on the nature of the metal, the substituents on the thiourea, the reaction conditions, and the other ligands present. mdpi.com

Monodentate Coordination: The most common mode is monodentate coordination through the soft sulfur atom (I). mdpi.com This is favored by soft metal ions.

Bidentate Chelation: If the thiourea ligand has an appropriate substituent, it can act as a bidentate ligand. For N,N'-disubstituted thioureas, chelation typically involves one nitrogen and the sulfur atom, forming a stable four-membered ring (II). This N,S-coordination creates a rigid structure. mdpi.com

Bridging Coordination: Thiourea ligands can also bridge two metal centers. This can occur through the sulfur atom, forming a µ-S bridge, or through both sulfur and nitrogen atoms, leading to more complex polynuclear structures (VI). mdpi.com

Anionic Monodentate Mode: Following deprotonation of one of the N-H groups, the ligand can coordinate as an anion through the sulfur atom (III). mdpi.com

The presence of both methyl and isobutyl groups in this compound allows for potential N,S-chelation, although monodentate coordination through sulfur is also highly probable. The steric bulk of the isobutyl group might influence the ability to form certain polynuclear structures.

Table 2: Common Coordination Modes of Thiourea Ligands

| Coordination Mode | Donating Atoms | Description | Reference |

|---|---|---|---|

| Monodentate Neutral | S | The ligand binds through the sulfur atom only. | mdpi.com |

| Bidentate Chelating | N, S | The ligand binds through one nitrogen and the sulfur atom, forming a chelate ring. | mdpi.com |

| Monodentate Anionic | S | After deprotonation of an N-H group, the ligand binds as an anion via sulfur. | mdpi.com |

| Bridging | S or N, S | The ligand links two or more metal centers. | mdpi.com |

Stability Constants and Thermodynamic Aspects of Complex Formation

The determination of stability constants is often performed using techniques like potentiometry, spectrophotometry, or isothermal titration calorimetry (ITC). mdpi.com In the absence of experimental data, computational methods like Quantitative Structure-Property Relationship (QSPR) modeling can be employed to predict the stability constants of new complexes based on their molecular descriptors. dthujs.vn

Influence of Substituent Effects on Coordination Behavior and Complex Stability

The substituents attached to the thiourea nitrogen atoms play a critical role in modulating the ligand's coordination properties and the stability of the resulting metal complexes.

Electronic Effects: The n-Methyl group is an electron-donating group, which increases the electron density on the adjacent nitrogen atom and, through resonance, on the sulfur atom. This enhanced nucleophilicity can lead to stronger coordination with the metal center.

Steric Effects: The n-(2-methylpropyl) group, or isobutyl group, is sterically more demanding than a simple methyl or ethyl group. This steric bulk can influence the coordination geometry around the metal ion. For example, bulky substituents on thiourea ligands can favor the formation of tetrahedral complexes over square planar or octahedral ones for metals like Ni(II), as they prevent the close approach required for higher coordination numbers. researchgate.net The steric hindrance can also affect the kinetics of ligand exchange reactions. Furthermore, restricted rotation about the C-N bonds is a common feature in N-substituted thioureas and their complexes, and the barrier to this rotation can be influenced by the size of the substituents. researchgate.net

In this compound, the combination of the small, electron-donating methyl group and the bulkier isobutyl group creates an asymmetric ligand whose coordination behavior will be a balance of these electronic and steric factors.

Role of Thiourea Ligands in Organometallic Chemistry and Metal-Based Systems

Thiourea ligands and their metal complexes are significant in various areas of organometallic and coordination chemistry. They serve as precursors and catalysts in organic synthesis. For example, metal complexes of thiourea derivatives have been investigated for their catalytic properties.

Furthermore, the coordination of thiourea derivatives to metals can give rise to novel materials with interesting properties. The ability of these ligands to form stable complexes with a range of transition metals has led to their use in the development of metal-based systems with specific functions. Many thiourea-metal complexes have been evaluated for their biological activities, including as potential anticancer or antimicrobial agents, where coordination to a metal center often enhances the biological efficacy of the parent ligand. mdpi.comnih.gov The resulting complexes can serve as leads for the development of new metal-based drugs. mdpi.com

Supramolecular Chemistry and Intermolecular Interactions of N Methyl N 2 Methylpropyl Thiourea

Hydrogen Bonding Networks

The nature and pattern of hydrogen bonds in substituted thioureas are influenced by the steric and electronic properties of the substituents. For n-Methyl-n-(2-methylpropyl)thiourea, the presence of a methyl and an isobutyl group on one nitrogen atom and two protons on the other nitrogen atom would be expected to lead to specific and predictable hydrogen bonding patterns.

Intra- and Intermolecular N-H···S and N-H···O Hydrogen Bonds

In the solid state, thiourea (B124793) derivatives commonly exhibit intermolecular N-H···S hydrogen bonds, which are fundamental to the formation of their supramolecular structures. These interactions can lead to the creation of centrosymmetric dimers or extended one-dimensional chains. While intramolecular N-H···S bonds are less common due to the geometric constraints of the thiourea backbone, they can occur in specific conformations.

Should this compound be co-crystallized with a hydrogen bond accepting solvent or another molecule containing an oxygen atom, the formation of N-H···O hydrogen bonds would be highly probable. These interactions are generally stronger than N-H···S bonds and could compete with or complement the thiourea-thiourea interactions.

C-H···O, C-H···N, and C-H···π Interactions

C-H···O Interactions: In the presence of an oxygen-containing co-former, C-H···O hydrogen bonds would likely contribute to the stability of the crystal lattice.

C-H···N Interactions: Interactions between the C-H groups and the nitrogen atoms of adjacent thiourea molecules are also possible, further weaving the molecules together.

C-H···π Interactions: In the absence of aromatic rings within this compound itself, C-H···π interactions would only be relevant if the compound were crystallized with an aromatic species.

Quantification of Hydrogen Bond Contributions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as d_norm (normalized contact distance) onto the surface, one can identify the specific atoms involved in hydrogen bonding and their relative importance. The 2D fingerprint plots derived from this analysis provide a quantitative breakdown of the different types of intermolecular contacts.

For a hypothetical crystal structure of this compound, a Hirshfeld analysis would be expected to show dominant contributions from H···H contacts due to the abundance of hydrogen atoms in the alkyl groups. Significant contributions from H···S/S···H and H···N/N···H contacts would definitively quantify the extent of hydrogen bonding.

The following table illustrates the kind of data that would be obtained from a Hirshfeld surface analysis of a related thiourea derivative, providing a template for what could be determined for this compound.

| Interaction Type | Contribution (%) |

| H···H | 45.0 |

| H···S/S···H | 25.5 |

| H···C/C···H | 15.2 |

| N···H/H···N | 8.3 |

| Other | 6.0 |

| This is a hypothetical data table based on typical values for thiourea derivatives and does not represent experimental data for this compound. |

Formation of Supramolecular Architectures

The interplay of the various intermolecular forces, primarily hydrogen bonding, governs the assembly of individual molecules into well-defined supramolecular architectures.

One-Dimensional Chains and Cyclic Synthons

A common motif in the crystal structures of N-monosubstituted and N,N'-disubstituted thioureas is the formation of one-dimensional chains through N-H···S hydrogen bonds. These chains can be linear or adopt a zigzag pattern.

Another key concept in understanding the supramolecular chemistry of thioureas is the "synthon" approach, which identifies robust and predictable hydrogen-bonded motifs. For thioureas, the R²₂(8) graph set notation, representing a centrosymmetric dimer formed by two N-H···S hydrogen bonds, is a frequently observed cyclic synthon.

Chalcogen Bonding in Thiourea-Containing Systems

Chalcogen bonding is a non-covalent interaction where a chalcogen atom (such as sulfur, selenium, or tellurium) acts as an electrophilic species, interacting with a nucleophile. In thiourea derivatives, the sulfur atom of the thiocarbonyl group (C=S) can participate in such interactions. nih.govnih.gov The strength and nature of these bonds are influenced by the electronic environment of the chalcogen atom.

Studies on various thiourea derivatives have shown that the sulfur atom can form chalcogen bonds, which can play a significant role in determining their conformation and crystal packing. nih.govnih.gov For instance, intramolecular chalcogen bonding has been observed to influence the planarity and conformational preferences of certain thiourea molecules. nih.gov In the solid state, intermolecular chalcogen bonds can contribute to the formation of extended supramolecular networks. acs.org The presence of electron-withdrawing or -donating groups on the thiourea nitrogen atoms can modulate the electrophilicity of the sulfur atom and, consequently, the strength of the chalcogen bonds. However, without specific structural data for this compound, any discussion of its potential to form chalcogen bonds remains speculative.

DNA Interaction Studies and Binding Analysis (if relevant at a molecular level)

Currently, there are no published studies investigating the interaction of this compound with DNA at a molecular level.

For example, certain bis-acyl-thiourea derivatives have been shown to bind to DNA, with the binding affinity and mode being influenced by the specific acyl groups present. nih.gov In some cases, metal complexes of thiourea derivatives have also been investigated for their DNA binding and cleavage activities. researchgate.netnih.gov However, it is crucial to reiterate that these findings are for other, often more complex, thiourea-based molecules. The potential for this compound to interact with DNA has not been experimentally verified.

Organocatalysis and Asymmetric Synthesis

Thiourea derivatives have emerged as powerful, metal-free organocatalysts in asymmetric synthesis. nih.govmdpi.com Their effectiveness stems from their ability to activate substrates through non-covalent interactions, primarily hydrogen bonding. wikipedia.org This mode of catalysis offers a green and sustainable alternative to traditional metal-containing catalysts, often functioning under mild, neutral conditions and tolerating a wide range of functional groups. wikipedia.orgnih.gov

The catalytic activity of thiourea compounds is fundamentally linked to their ability to act as dual hydrogen-bond donors. rsc.org The two N-H protons of the thiourea moiety can form a clamp-like, bifurcated hydrogen bond with an electrophilic center, such as a carbonyl group. wikipedia.orgnih.gov This interaction enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. nih.gov

This "dual activation" mechanism is a cornerstone of thiourea organocatalysis. rsc.org In bifunctional thiourea catalysts, which incorporate a basic site (like a tertiary amine) alongside the thiourea unit, the catalyst can simultaneously activate both the electrophile (via the thiourea's hydrogen bonds) and the nucleophile (via the basic site). rsc.orgacs.org For instance, the thiourea moiety can activate an imide through intermolecular hydrogen bonding, while an intramolecular hydrogen bond within the substrate provides additional activation. acs.org This cooperative activation significantly accelerates reaction rates and allows for high levels of stereocontrol. nih.gov The strength of this hydrogen bonding and the resulting catalytic activity can be finely tuned by modifying the substituents on the thiourea's nitrogen atoms. Electron-withdrawing groups, for example, increase the acidity of the N-H protons, leading to stronger hydrogen bonds and enhanced catalytic performance. nih.gov

Table 1: Key Features of Thiourea-Based Dual Hydrogen-Bonding Catalysis

| Feature | Description | Scientific Principle |

|---|---|---|

| Activation Mode | Non-covalent "partial protonation" wikipedia.org | The two N-H groups on the thiourea scaffold form simultaneous hydrogen bonds with an electron-rich atom (e.g., oxygen of a carbonyl). wikipedia.org |

| Substrate Binding | "Clamp-like" double H-bond motif wikipedia.org | This interaction lowers the energy of the transition state by stabilizing the developing negative charge and increasing the electrophilicity of the substrate. nih.govnih.gov |

| Bifunctionality | Simultaneous activation of nucleophile and electrophile | Catalysts containing both a thiourea unit and a Lewis base (e.g., tertiary amine) can activate both reaction partners concurrently. rsc.org |

| Tunability | Electronic modification of substituents | Attaching electron-withdrawing groups to the aryl rings of the thiourea catalyst increases the acidity of the N-H protons, enhancing its H-bonding capability. nih.gov |

Chiral thiourea derivatives are highly effective catalysts for enantioselective multicomponent reactions (MCRs), which are powerful tools for building complex molecules in a single step. rsc.orgresearchgate.net The well-defined chiral environment created by the catalyst directs the approach of the reactants, enabling the synthesis of specific stereoisomers. organic-chemistry.org

A prominent example is the asymmetric Biginelli reaction, used for the synthesis of enantiomerically enriched 3,4-dihydropyrimidin-2(1)-ones (DHPMs). rsc.org Chiral bifunctional thiourea-amine organocatalysts have been successfully employed to catalyze this reaction, achieving high yields and excellent enantioselectivity (>99% ee) for a variety of aldehydes. rsc.org Similarly, in the synthesis of β-amino acid ester derivatives through a three-component reaction of an ethyl pyruvate, an amine, and a benzaldehyde, cinchona-based thiourea catalysts have demonstrated notable efficacy. rsc.org The catalyst's thiourea moiety activates the electrophile through double hydrogen bonding, while the amine component activates the nucleophile, guiding the stereochemical outcome of the reaction. rsc.orgresearchgate.net

Table 2: Examples of Thiourea-Catalyzed Enantioselective Multicomponent Reactions

| Reaction Name | Reactants | Product | Catalyst Type | Typical Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-ketoester, Thiourea | 3,4-Dihydropyrimidin-2(1H)-ones rsc.org | Chiral bifunctional thiourea-amine rsc.org | 51-93% rsc.org | 15->99% rsc.org |

| Pyrrol-2(5H)-one Synthesis | Ethyl pyruvate, p-Anisidine, Benzaldehyde | β-Amino acid ester derivatives rsc.org | Cinchona-based thiourea rsc.org | 57-85% rsc.org | 2-20% rsc.org |

| 1-Pyrroline Synthesis | α-Iminonitrile, Enone | α-chiral nitrile-containing 1-pyrrolines organic-chemistry.org | Chiral cyclopropenimine-thiourea organic-chemistry.org | High | High |

Chemical Sensing and Recognition Principles

The hydrogen-bond donating capability of the thiourea moiety is central to its application in supramolecular chemistry, particularly for chemical sensing and the recognition of anions. researchgate.netnih.govacs.org Thiourea-based receptors can form stable complexes with various anions, such as halides and carboxylates, through the formation of two hydrogen bonds. researchgate.netrsc.org This interaction mimics natural biological binding processes. researchgate.netacs.org

The principle of recognition relies on the complementarity between the host (the thiourea receptor) and the guest (the anion) in terms of size, geometry, and electronic properties. researchgate.net The strength and selectivity of this binding can be modulated by altering the structure of the receptor. acs.org For instance, incorporating chromophores or fluorophores into the thiourea derivative allows for colorimetric or fluorescent detection of the binding event. nih.gov When the receptor binds to an anion, changes in the electronic environment of the signaling unit lead to a detectable change in the UV-visible absorption or fluorescence spectrum. nih.govacs.org

Thioureas are generally more acidic and thus stronger hydrogen-bond donors than their urea counterparts, which often leads to higher affinities for anions. wikipedia.orgacs.org Research has shown that receptors containing a nitrophenyl group exhibit enhanced hydrogen-bonding and can detect anions like fluoride through distinct color changes, visible to the naked eye. nih.gov The interaction primarily involves the hydrogens of the thiourea group, as confirmed by 1H NMR studies, which show a downfield shift of the N-H proton signals upon anion binding. nih.gov

Materials Science Applications

The utility of this compound and its analogs extends into materials science, where they serve as critical components in the synthesis of nanomaterials and the development of novel polymers.

Thiourea and its N-substituted derivatives are widely used as single-source precursors for the synthesis of metal sulfide nanoparticles, such as Cadmium Sulfide (CdS). researchgate.netnih.gov In this method, a cadmium salt (e.g., cadmium acetate) is reacted with a thiourea derivative to form a stable cadmium-thiourea complex. acs.org This complex is then subjected to thermal decomposition in a high-boiling point solvent. mdpi.com The thiourea molecule provides the sulfur required for the formation of the CdS lattice.

This approach offers excellent control over the size, shape, and morphology of the resulting nanoparticles. researchgate.net By varying parameters such as the specific thiourea precursor, the solvent, the temperature, and the presence of surfactants, different nanostructures like nanospheres, nanotubes, and nanoflowers can be synthesized. researchgate.netmdpi.com For example, the thermal decomposition of bis(thiourea)cadmium chloride in different solvents has been shown to produce CdS nanoparticles with distinct morphologies. mdpi.com The use of these molecular precursors is a convenient and effective strategy for the controlled synthesis of semiconductor nanoparticles for applications in electronics and optoelectronics. researchgate.net

Table 3: Synthesis of CdS Nanoparticles from Thiourea Complexes

| Cadmium Precursor | Thiourea Derivative | Decomposition Method | Surfactant/Solvent | Resulting Nanoparticle Morphology |

|---|---|---|---|---|

| Cadmium Acetate | Thiourea | Thermal Decomposition (Solid State) | None | Spheres researchgate.net |

| Cadmium Chloride | Thiourea | Thermal Decomposition (Solid State) | None | Nanotubes researchgate.net |

| Cadmium Nitrate | Thiourea | Thermal Decomposition (Solid State) | None | Nanoflowers researchgate.net |

| Bis(thiourea)cadmium chloride | Thiourea | Thermal Decomposition (Solution) | Diphenyl ether | Varies with solvent mdpi.com |

In polymer chemistry, thiourea derivatives have found applications both as catalysts for polymerization reactions and as functional units within polymer backbones. annexechem.comresearchgate.net As organocatalysts, thiourea-amine systems are effective for the ring-opening polymerization (ROP) of cyclic esters like lactide, producing biodegradable polyesters. acs.orgresearchgate.net The catalytic mechanism involves the thiourea moiety activating the monomer via hydrogen bonding, while the amine co-catalyst activates the initiating alcohol. acs.org This dual activation strategy provides excellent control over the polymerization process. researchgate.net

Furthermore, the incorporation of thiourea units directly into polymer chains has led to the development of innovative "smart" materials. nih.gov Polythioureas can be designed as dynamic polymers capable of self-healing and recycling. This property arises from the reversible nature of the C-N bond within the thiourea unit, which can undergo dissociation and association under thermal stimulus. nih.gov The dissociation energy of these bonds can be tuned by altering the steric hindrance around the thiourea group, allowing for precise control over the material's dynamic properties. This has enabled the creation of a wide range of materials, from soft elastomers to rigid plastics, with built-in reparability. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles Academic Focus

Influence of Substituent Variation on Molecular Conformation and Reactivity

The substituents on the thiourea (B124793) scaffold—a core structure represented by (NH)-(C=S)-(NH)—are pivotal in defining the molecule's three-dimensional shape and chemical reactivity. benchchem.commdpi.com In n-Methyl-n-(2-methylpropyl)thiourea, the methyl and isobutyl groups are attached to the same nitrogen atom, creating an unsymmetrical N,N-disubstituted thiourea.

Molecular Conformation: The conformation is significantly influenced by the steric bulk of the 2-methylpropyl group compared to the smaller methyl group. This steric hindrance affects the rotational freedom around the C-N bonds. The thiourea unit itself is not perfectly planar due to the electronic delocalization across the N-C-S system.

A critical aspect of thiourea conformation is hydrogen bonding. researchgate.net Thiourea derivatives possess both hydrogen bond donor sites (the N-H groups) and a hydrogen bond acceptor site (the sulfur atom). researchgate.net These sites can lead to various intermolecular hydrogen bonding patterns, such as the formation of dimers or polymeric chains, which stabilize the crystal lattice. mdpi.comresearchgate.net The specific nature of the substituents dictates which pattern is favored. For instance, the presence of only one N-H group in this compound limits the possible hydrogen bonding motifs compared to N,N'-disubstituted thioureas.

Reactivity: The reactivity of the thiourea moiety is centered on the nucleophilic character of the sulfur atom and the nitrogen atoms, as well as the acidity of the N-H protons. mdpi.com The electron-donating nature of the alkyl substituents (methyl and 2-methylpropyl) increases the electron density on the adjacent nitrogen and, through resonance, on the sulfur atom, enhancing its nucleophilicity. This makes the sulfur atom a key site for coordination with metal ions and for participation in various organic reactions. uobasrah.edu.iqmdpi.com

For example, thioureas can react with α,β-unsaturated ketones (chalcones) to form heterocyclic compounds like pyrimidinethiones. researchgate.net They also serve as versatile building blocks in the synthesis of more complex molecules, including various heterocycles and acylthioureas. benchchem.com

Correlation of Structural Parameters with Chemical Properties and Coordination Abilities

The chemical properties of this compound are directly linked to its structural parameters, such as bond lengths, bond angles, and its capacity to act as a ligand in coordination complexes.

Structural Parameters and Chemical Properties: Spectroscopic techniques provide valuable data correlating structure and properties.

Infrared (IR) Spectroscopy : The IR spectrum of a thiourea derivative is characterized by specific vibrational bands. The C=S stretching vibration is a key indicator, though its position can vary. Changes in the N-H stretching frequency upon coordination can indicate the involvement of the nitrogen atom in bonding. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, the chemical shift of the N-H proton provides information about its electronic environment and hydrogen bonding interactions. benchchem.commdpi.com In ¹³C NMR, the chemical shift of the thiocarbonyl carbon (C=S) is sensitive to the substituents and coordination. A downfield shift of this carbon upon complexation suggests coordination through the sulfur atom. mdpi.com

A key structural feature of the thiourea core is the partial double bond character of the C-S and C-N bonds, resulting from electron delocalization. This is reflected in bond lengths that are intermediate between typical single and double bonds. cardiff.ac.uk

Coordination Abilities: Thiourea derivatives are excellent ligands for a wide range of metal ions due to the presence of soft (sulfur) and hard (nitrogen) donor atoms. uobasrah.edu.iqmdpi.com this compound can coordinate with metal ions in several ways:

Monodentate Coordination : The most common mode is coordination through the sulfur atom, which acts as a soft base, showing high affinity for soft acid metal ions like Cu(I), Ag(I), and Hg(II). uobasrah.edu.iqmdpi.com The electron-donating alkyl groups on the nitrogen enhance the nucleophilicity of the sulfur atom, strengthening this interaction.

Bidentate Coordination : Although less common for N,N-disubstituted thioureas due to the lack of a second N-H group for deprotonation, chelation involving the sulfur and the remaining N-H nitrogen is possible, forming a four-membered ring. mdpi.com

The ability of thioureas to act as reducing agents is also a notable chemical property. For instance, they can reduce Cu(II) to Cu(I), with the resulting Cu(I) ion then forming a stable complex with the thiourea ligand. uobasrah.edu.iq

Table 1: Correlation of Structural Features with Spectroscopic and Chemical Properties

| Structural Feature | Associated Property / Observation | Method of Observation | Reference |

|---|---|---|---|

| Thiocarbonyl Group (C=S) | Acts as a soft donor site for metal coordination. Partial double bond character. | X-ray Crystallography, IR Spectroscopy, 13C NMR | mdpi.comcardiff.ac.uk |

| Amino Group (N-H) | Acts as a hydrogen bond donor, influencing crystal packing. Can be a site for deprotonation and metal coordination. | X-ray Crystallography, IR Spectroscopy, 1H NMR | mdpi.comresearchgate.net |

| Alkyl Substituents (Methyl, 2-Methylpropyl) | Electron-donating nature enhances nucleophilicity of S and N atoms. Steric bulk influences molecular conformation. | Reaction Rate Studies, Conformational Analysis | benchchem.com |

| Coordination to Metal | Often occurs via the sulfur atom (monodentate). Can cause shifts in IR (N-H, C=S) and NMR (C=S, N-H) signals. | IR, NMR, UV-Vis, X-ray Crystallography | uobasrah.edu.iqmdpi.com |

Rational Design Strategies for Modified Thiourea Scaffolds

The thiourea scaffold is a versatile template for designing new molecules with specific properties, particularly in medicinal chemistry and materials science. Rational design strategies leverage an understanding of structure-activity relationships to make targeted modifications. nih.gov

One powerful approach involves using computational modeling to predict how structural changes will affect a molecule's interaction with a biological target. nih.gov For example, in designing inhibitors for enzymes like HIV reverse transcriptase, computer models of the enzyme's binding pocket can reveal unused space. nih.gov This allows for the rational design of new thiourea derivatives with bulkier substituents that can fill these gaps, potentially leading to stronger binding and higher potency. nih.gov

Key strategies for modifying thiourea scaffolds include:

Varying N-Substituents : Altering the groups attached to the nitrogen atoms is the most common strategy. Introducing aromatic rings can enable π-π stacking interactions, while changing alkyl chain length or branching can modulate lipophilicity and steric fit. benchchem.com For instance, replacing an alkyl group with a cyclopropyl or phenyl group can dramatically alter biological activity. nih.gov

Introducing Additional Functional Groups : Adding other functional groups to the substituents can create new interaction points. For example, incorporating a hydroxyl group can introduce a hydrogen bonding site, while a halogen atom can alter electronic properties and metabolic stability. benchchem.comresearchgate.net

Bioisosteric Replacement : The thiourea group can sometimes be replaced by a urea group (C=O instead of C=S). This changes the hydrogen bonding capability and electronic properties of the core, which can be a useful strategy for fine-tuning a molecule's profile. researchgate.net

These design principles have been successfully applied to develop thiourea derivatives as potential kinase inhibitors, antiviral agents, and antimicrobial compounds. nih.govnih.govresearchgate.net

Comparative Analysis of the Chemical Compound with Structural Analogs and Isomers

Comparing this compound with its structural analogs and isomers highlights how subtle changes in molecular structure can lead to significant differences in physicochemical properties.

Key Analogs for Comparison:

Thiourea, N-phenyl-N'-propyl- : An isomer with different substituent placement (N,N'-disubstituted) and type (phenyl and linear propyl). The presence of a phenyl group increases lipophilicity and introduces the possibility of aromatic interactions. The linear propyl group has less steric hindrance than the branched isobutyl group. benchchem.com

N,N′-Bis(2-methylpropyl)thiourea : A symmetrical N,N'-disubstituted analog. Having two N-H groups allows for more extensive hydrogen bonding networks compared to the subject compound. echemi.com

1-(2,5-Diethoxyphenyl)-3-(2-methylpropyl)thiourea : An analog where the methyl group is replaced by a much larger and more complex diethoxyphenyl group. This significantly increases molecular weight, lipophilicity (XLogP3), and the number of hydrogen bond acceptors due to the ether oxygens. nih.gov

Table 2: Comparative Physicochemical Properties of this compound and Its Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Reference |

|---|---|---|---|---|

| This compound | C6H14N2S | 146.26 | N,N-disubstituted with methyl and branched isobutyl groups. | benchchem.com |

| Thiourea, N-phenyl-N'-propyl- | C10H14N2S | 194.30 | N,N'-disubstituted with aromatic phenyl and linear propyl groups. | benchchem.com |

| N,N′-Bis(2-methylpropyl)thiourea | C9H20N2S | 188.34 | Symmetrical N,N'-disubstituted with two branched isobutyl groups. | echemi.com |

| 1-(2,5-Diethoxyphenyl)-3-(2-methylpropyl)thiourea | C15H24N2O2S | 296.43 | N,N'-disubstituted with a large diethoxyphenyl group and a branched isobutyl group. Contains oxygen atoms. | nih.gov |

Analysis of Differences: The comparison reveals that moving from this compound to its analogs results in significant changes:

Lipophilicity and Size : The introduction of aromatic rings (phenyl) or larger alkyl/aryl groups (diethoxyphenyl) substantially increases the molecular weight and lipophilicity. This would affect properties like solubility and membrane permeability.

Functionality : The inclusion of ether oxygens in 1-(2,5-diethoxyphenyl)-3-(2-methylpropyl)thiourea introduces new potential hydrogen bond acceptor sites, which could alter its coordination chemistry and intermolecular interactions. nih.gov

This comparative analysis underscores the sensitivity of a molecule's properties to its precise chemical structure, a core tenet of structure-activity relationship studies.

Q & A

Q. What are the optimal synthetic routes for n-Methyl-n-(2-methylpropyl)thiourea, and how can reaction conditions be optimized?

The synthesis typically involves the reaction of methyl isothiocyanate with 2-methylpropylamine under controlled conditions. Key parameters include solvent selection (polar aprotic solvents like acetonitrile), temperature (0–5°C to minimize side reactions), and stoichiometric ratios (1:1 molar ratio of reactants). Post-synthesis purification via column chromatography using ethyl acetate/hexane mixtures improves yield. Characterization via melting point analysis and spectroscopic methods (e.g., IR, H NMR) is critical to confirm structural integrity .

Q. How can spectroscopic techniques (IR, NMR) distinguish this compound from related thiourea derivatives?

- IR Spectroscopy : The C=S stretch appears at ~1240–1250 cm, while the C=O stretch (if present in derivatives) is observed at ~1650–1700 cm. The absence of a C=O peak confirms the thiourea backbone .

- H NMR : Methyl groups on the 2-methylpropyl substituent show distinct doublets at δ ~0.9–1.1 ppm (CH(CH)), and the N–H proton resonates as a singlet at δ ~8.3 ppm .

Q. What solvents are suitable for dissolving this compound in experimental settings?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol (~137 g/L at 20°C). Insolubility in non-polar solvents (e.g., hexane) allows for recrystallization. Solvent choice should align with downstream applications (e.g., DMSO for biological assays due to its miscibility with aqueous buffers) .

Advanced Research Questions

Q. How do transition metal complexes of this compound enhance urease inhibition activity?

Coordination with metals like Ni(II) or Co(II) modifies electronic properties, improving binding to urease’s active site. For example, Ni(II) complexes exhibit enhanced inhibition (IC = 14.6 ± 3.3 µM) due to metal-thiolate interactions with catalytic nickel ions in the enzyme. Synthesis involves refluxing the thiourea ligand with metal salts (e.g., NiCl) in ethanol, followed by spectroscopic validation (e.g., shifts in C=S IR stretches upon metal binding) .

Q. What methodological considerations are critical for determining IC50_{50}50 values in urease inhibition assays?

Use the modified Berthelot method:

- Prepare Jack bean urease in phosphate buffer (pH 7.0).

- Incubate with thiourea derivatives (0–100 µM) and urea substrate.

- Measure NH production via absorbance at 625 nm after adding phenol-nitroprusside reagents.

- Normalize activity against controls and fit dose-response curves using nonlinear regression (e.g., GraphPad Prism). Address batch-to-batch enzyme variability by standardizing enzyme activity units .

Q. How can density functional theory (DFT) predict the reactivity of this compound in catalytic systems?

DFT calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfur atom in C=S exhibits high electron density, making it reactive toward electrophilic metal ions. Solvent effects (PCM model) and Mulliken charges further refine reactivity predictions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use PPE (gloves, goggles) to prevent dermal/ocular exposure.

- Work in a fume hood to avoid inhalation of aerosols.

- Store in airtight containers away from oxidizers (risk of HS release under acidic conditions).

- Dispose of waste via certified hazardous waste services. Chronic exposure risks include thyroid dysfunction and sensitization .

Q. How should researchers address contradictions in biological activity data across studies?

- Validate purity via HPLC (>95%) to exclude impurities affecting activity.

- Replicate assays under identical conditions (pH, temperature, enzyme source).

- Compare IC values using standardized protocols (e.g., urease from Sigma-Aldrich vs. in-house extracts).

- Perform structural analogs studies to isolate substituent effects (e.g., halogen vs. alkyl groups) .

Q. What environmental degradation pathways are relevant for this compound?

Photodegradation studies under UV light (254 nm) in aqueous solutions show thiourea derivatives decompose into NH, CO, and HS. Use LC-MS to identify transient intermediates. Aerobic microbial degradation in soil (e.g., Pseudomonas spp.) further breaks down the compound, with half-lives <30 days under optimal conditions .

Q. How does this compound compare to other thiourea derivatives in selective phosphate sorption applications?

Functionalize polymers with thiourea groups to exploit thiourea’s affinity for phosphate ions. In column studies, the compound achieves ~43% phosphate removal via flocculation, outperforming unmodified polymers. Optimize pH (5.0–6.0) and thiourea loading (10–15 wt%) to balance selectivity and capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.